Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate
Overview
Description
Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Electrolytic Production and Hydrogen Storage
Sodium borohydride (NaBH4) is investigated for its potential as a hydrogen storage material due to its excellent hydrogen storage capabilities. Despite its high cost, making it impractical for automotive applications, research into the electrolytic production of NaBH4 from sodium metaborate (NaBO2) using solid oxide ion electrolytes and molten salt solutions shows promise. This process could facilitate the testing of the electrolytic hydriding of sodium boron oxide species, contributing to advancements in hydrogen storage technologies (Calabretta & Davis, 2007).
Sodium-Ion Batteries for Energy Storage
Room-temperature stationary sodium-ion batteries are gaining attention for large-scale electric energy storage applications, such as renewable energy and smart grids. The abundant sodium resources and low cost make these batteries an attractive alternative to lithium-ion batteries. Research is focused on developing various electrode materials and electrolytes to improve sodium storage mechanisms and battery performance, aiming to create low-cost, long-life sodium-ion batteries suitable for large-scale energy storage systems (Pan, Hu, & Chen, 2013).
Chemical Modification of Xylan
The chemical modification of xylan, a polysaccharide, through reactions with sodium monochloroacetate and other agents, demonstrates the potential of creating new biopolymer ethers and esters with specific properties. These modified xylan compounds can be used for various applications, including drug delivery, paper strength additives, and antimicrobial agents, highlighting the versatility and application potential of sodium-based reactions in creating functional materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Food Safety and Sodium Reduction
Sodium chloride (table salt) plays a critical role in the preservation and flavor enhancement of foods. Research into the antimicrobial properties of sodium chloride and other sodium salts, such as sodium lactate and sodium diacetate, underscores their importance in producing safe and wholesome foods. This body of work also addresses the challenges and implications of salt and sodium reduction in foods, particularly regarding microbiological safety and quality (Taormina, 2010).
Mechanism of Action
Target of Action
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They can interact with various targets in the body, leading to different physiological effects. For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives can regulate central inflammation and control brain inflammation processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental factors such as temperature and ph .
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting cellular processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis by interacting with DNA and disrupting its normal function . This compound may also affect the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to DNA and interacting with topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can inhibit or activate specific enzymes, altering their activity and impacting various biochemical pathways. Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although degradation products may also form and contribute to the observed effects . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in particular tissues or cellular compartments, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its ability to modulate cellular processes effectively.
Properties
IUPAC Name |
sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDOQQZAJJYSC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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